1-(3-Phenylphenyl)-4-propan-2-ylbenzene
Description
1-(3-Phenylphenyl)-4-propan-2-ylbenzene is a substituted benzene derivative featuring a biphenyl group at the meta position and an isopropyl group at the para position. This structure confers unique steric and electronic properties, making it relevant in materials science and organic synthesis.
Properties
CAS No. |
22370-92-9 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-phenyl-3-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C21H20/c1-16(2)17-11-13-19(14-12-17)21-10-6-9-20(15-21)18-7-4-3-5-8-18/h3-16H,1-2H3 |
InChI Key |
XETFNXRKCAJBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylphenyl)-4-propan-2-ylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of 1-(3-Phenylphenyl)-4-propan-2-ylbenzene may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylphenyl)-4-propan-2-ylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
1-(3-Phenylphenyl)-4-propan-2-ylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Phenylphenyl)-4-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Electronic Effects: The biphenyl group in the target compound provides extended conjugation, enhancing stability compared to 4-Isopropylbenzyl chloride (electron-withdrawing Cl) or 4-Isopropyl-β-nitrostyrene (electron-withdrawing NO2) .
Physical and Chemical Properties
Notes:
- The diethyl phosphonate group in Diethyl (4-Isopropylbenzyl)phosphonate increases solubility in polar solvents, unlike the hydrophobic biphenyl structure of the target compound .
- 4-Isopropyl-β-nitrostyrene’s nitro group makes it reactive in Michael additions or reduction reactions, contrasting with the inertness of the target compound’s aryl groups .
Research Findings and Challenges
- Synthesis Complexity : The biphenyl group in the target compound may require palladium-catalyzed coupling (e.g., Suzuki), whereas 4-Isopropylbenzyl chloride is synthesized via Friedel-Crafts alkylation .
- Stability Concerns : Biphenyl derivatives are prone to oxidation under harsh conditions, unlike phosphonates or acetals, which are more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
